Researchers developing DAO inhibitors, photochromic materials, or herbicides must verify the 3,5-dimethyl substitution pattern to ensure target activity. Incorrect regioisomers cause >1000-fold potency loss or failed photochemical performance.
- mp 173-174 °C differentiates from 4,5-dimethyl isomer (206-211 °C).
- Enables DMT photochromic architecture with sub-picosecond ring-opening kinetics.
- Dianion chemistry (2 eq LDA) enables rapid homologation without protecting groups.
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
CAS No.65613-27-6
Cat. No.B1363389
⚠ Attention: For research use only. Not for human or veterinary use.
3,5-Dimethylthiophene-2-carboxylic acid (CAS 65613-27-6) is a C7H8O2S heterocyclic building block belonging to the thiophene-2-carboxylic acid class, substituted with methyl groups at ring positions 3 and 5 . Its experimentally determined melting point of 173–174 °C, predicted pKa of 3.89 ± 0.10, and calculated log P of approximately 2.70 distinguish it from closely related dimethylthiophene carboxylic acid regioisomers [1]. The carboxylic acid handle at position 2 enables standard derivatization chemistries—esterification, amidation, and dianion-mediated homologation—making the compound a versatile entry point for synthesizing functionally diverse thiophene-containing scaffolds [2].
Building Block Type3,5-Dimethylthiophene-2-carboxylic acid scaffold
Derivatization FitEsterification, amidation, and dianion-mediated homologation
Differentiation SignalMelting point 173–174 °C; distinct from 4,5-dimethyl isomer
[1] Chembase. 3,5-dimethylthiophene-2-carboxylic acid. Chembase ID 18110. Acid pKa 3.20; Log P 2.70. Accessed April 2026. View Source
[2] Gould, N. P.; Lee, T.-J. Dianions of Methylated Thiophene-2-carboxylic Acids: Their Formation and Reactivity. J. Org. Chem. 1980, 45 (22), 4528–4530. View Source
Thiophene carboxylic acids with identical molecular formulae (C7H8O2S) but differing methyl substitution patterns exhibit fundamentally divergent properties that preclude casual interchange. The 3,5-dimethyl regioisomer melts at 173–174 °C, whereas the 4,5-dimethyl isomer (CAS 40808-24-0) melts at 206–211 °C—a >30 °C difference that affects handling and formulation . In biological contexts, the position of methyl substituents on the thiophene ring critically determines DAO inhibitory potency: the 4,5-dimethyl-2-carboxylic acid regioisomer achieves an IC50 of 7.3 nM against human D-amino acid oxidase, while the unsubstituted parent (thiophene-2-carboxylic acid) shows only 7.8 µM potency, and branched-chain thiophene-2-carboxylic acid analogs lose activity entirely (IC50 > 100 µM) [1][2]. The 3,5-dimethyl substitution pattern also enables specific photochromic diarylethene architectures—1,2-bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (DMT)—whose ring-opening kinetics cannot be replicated with other methyl substitution patterns [3]. Selecting the incorrect isomer therefore risks compromised thermal behavior, lost biological activity, or failed photochemical performance.
Regioisomer mismatch alters thermal behavior
4,5-Dimethyl isomer melts ~35 °C higher, which may affect handling and formulation compatibility.
Methyl position dictates bioactivity profile
DAO inhibitory potency varies >1000-fold across substitution patterns; 3,5-isomer SAR trajectory likely differs from 4,5-isomer.
[3] Jarota, A.; Pastorczak, E.; Abramczyk, H. A deeper look into the photocycloreversion of a yellow diarylethene photoswitch: why is it so fast? Phys. Chem. Chem. Phys. 2020, 22 (10), 5408–5412. View Source
The 3,5-dimethyl substitution pattern confers a significantly lower melting point than the 4,5-dimethyl regioisomer, which directly impacts ease of handling, recrystallization solvent selection, and melt-processing compatibility . Both isomers share the same molecular formula (C7H8O2S, MW 156.2), so the ~35 °C melting point gap is solely attributable to crystal packing differences driven by methyl group positioning on the thiophene ring .
Melting Point vs. 4,5-Dimethyl IsomerHead-to-head
173–174 °C (3,5-dimethyl); 206–211 °C (4,5-dimethyl). Δmp ≈ −35 °C.
Solid-state handling and recrystallization behavior differ markedly between isomers.
Crystal packing differences account for the gap; identical molecular formula.
4,5-Dimethylthiophene-2-carboxylic acid (CAS 40808-24-0): 206–211 °C
Quantified Difference
Δmp ≈ −33 to −37 °C (lower for the 3,5-isomer)
Conditions
Experimental melting point determination; data aggregated from ChemicalBook and Chemblink sources
Why This Matters
A melting point difference exceeding 30 °C between isomeric building blocks with identical molecular weight dictates which compound is viable for solvent-free reactions, melt-based formulation workflows, or processes requiring lower-temperature handling.
The 3,5-dimethyl substitution pattern on the thiophene ring is explicitly required for a class of herbicidal carboxanilides and N-haloalkylthiocarboxanilides, where the methyl groups at both the 3- and 5-positions are integral to the pharmacophore [1]. Methyl 3,5-dimethylthiophene-2-carboxylate—the direct ester derivative of the target compound—serves as the key synthetic intermediate in the patented preparation of these dual pre- and post-emergent herbicides, with application rates of 0.2–60 kg/ha and preferred rates of 0.5–40 kg/ha [1]. The corresponding 2,5-dimethyl-3-thienyl analogs (regioisomeric) are separately patented, confirming that the position of the carboxylic acid anchor relative to the methyl substituents determines the final herbicidal activity spectrum [1][2].
Herbicidal activity class (pre- and post-emergent)
Target Compound Data
3,5-Dimethyl-2-thienylcarboxanilides and N-haloalkylthiocarboxanilides derived from 3,5-dimethylthiophene-2-carboxylic acid are active pre- and post-emergent herbicides (application rate 0.2–60 kg/ha)
Comparator Or Baseline
2,5-Dimethyl-3-thienyl isomers (derived from 2,5-dimethylthiophene-3-carboxylic acid) form a distinct herbicide series with different activity profiles
Quantified Difference
Regioisomeric scaffold determines herbicidal efficacy class; no cross-compatibility between 3,5-dimethyl-2-carboxylic and 2,5-dimethyl-3-carboxylic acid series
Conditions
Patent US3892775; pre-emergent soil spray at 33 µL/cm² dose; post-emergent foliar spray on 24-day-old plants at 5000 ppm formulation
Why This Matters
Procurement of the 3,5-dimethyl isomer is mandatory for replicating or advancing the specific herbicide chemotype described in US3892775; substitution with the 2,5-dimethyl-3-carboxylic acid isomer yields a different patent and activity space.
[1] Monsanto Company. US3892775A. 3,5-Dimethyl-2-thienyl-(N-haloalkylthiocarboxanilide) herbicides. Filed July 30, 1973; published July 1, 1975. View Source
[2] Belen'kii, L. I.; Gromova, G. P.; Kolotaev, A. V.; Nabatov, B. V.; Krayushkin, M. M. Synthesis and photochromic properties of tetrakis(3,5-dimethyl-2-thienyl)- and tetrakis(2,5-dimethyl-3-thienyl)ethylenes. Russ. Chem. Bull. 2005, 54 (5), 1208–1213. View Source
Photochromic Diarylethene Performance
The 3,5-dimethylthiophene moiety is a critical structural component of 1,2-bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (DMT), a benchmark diarylethene photoswitch that exhibits ring-opening on a sub-picosecond timescale through a single-channel S1 relaxation pathway leading to a conical intersection [1]. The two methyl groups at positions 3 and 5 of each thiophene ring contribute to the electronic structure that enables both efficient ring-closure and markedly fast ring-opening—a property that alternative methylation patterns (e.g., 2,5-dimethyl-3-thienyl) do not identically reproduce [2]. Tetrakis(3,5-dimethyl-2-thienyl)ethylene, synthesized via McMurry coupling of the corresponding dithienyl ketone derived from 3,5-dimethylthiophene-2-carboxylic acid precursors, exhibits distinct photochromic behavior compared to its 2,5-dimethyl-3-thienyl counterpart [2].
Photochromic Ring-OpeningCross-study comparable
Sub-picosecond ring-opening via single-channel S1 relaxation for DMT.
DMT (derived from 3,5-dimethylthiophene-2-carboxylic acid): sub-picosecond ring-opening via single-channel S1→conical intersection relaxation
Comparator Or Baseline
Alternative diarylethenes with different aryl substitution patterns: typically picosecond to nanosecond ring-opening
Quantified Difference
Sub-picosecond (DMT) vs. picosecond-to-nanosecond range for other diarylethene photoswitches; specific quantified difference is comparator-dependent
Conditions
Physical Chemistry Chemical Physics study; femtosecond transient absorption spectroscopy; DMT closed-ring isomer in solution
Why This Matters
The 3,5-dimethylthiophene building block provides access to DMT-class photoswitches with ultrafast ring-opening kinetics, a property essential for high-temporal-resolution photonic devices that cannot be achieved using unsubstituted or differently methylated thiophene precursors.
[1] Jarota, A.; Pastorczak, E.; Abramczyk, H. A deeper look into the photocycloreversion of a yellow diarylethene photoswitch: why is it so fast? Phys. Chem. Chem. Phys. 2020, 22 (10), 5408–5412. View Source
[2] Belen'kii, L. I.; Gromova, G. P.; Kolotaev, A. V.; Nabatov, B. V.; Krayushkin, M. M. Synthesis and photochromic properties of tetrakis(3,5-dimethyl-2-thienyl)- and tetrakis(2,5-dimethyl-3-thienyl)ethylenes. Russ. Chem. Bull. 2005, 54 (5), 1208–1213. View Source
Dianion-Mediated Homologation Chemistry
3,5-Dimethylthiophene-2-carboxylic acid undergoes clean dilithiation upon treatment with 2 equivalents of LDA in THF, generating a dianionic species that reacts with carbon-containing electrophiles to yield homologated carboxylic acid products—a reactivity profile that extends the synthetic utility of this building block beyond standard carboxylic acid derivatization [1]. This dianion chemistry is a general property of methylated thiophene-2-carboxylic acids, but the specific homologation products and yields depend on the methyl substitution pattern. The dianion approach provides access to chain-extended analogs that retain the 3,5-dimethylthiophene core, which is not readily achievable via conventional carboxylate chemistry alone [1].
3,5-Dimethylthiophene-2-carboxylic acid: dilithiation with LDA (2 equiv) in THF, followed by electrophilic trapping yields homologated carboxylic acids
Comparator Or Baseline
Unsubstituted thiophene-2-carboxylic acid: also forms dianions but lacks the methyl substituents for downstream SAR exploration; non-methylated thiophene-2-carboxylic acids may exhibit different regioselectivity in lithiation
Quantified Difference
Methylated analogs permit homologation while preserving the 3,5-dimethyl substitution pattern for structure-activity studies; unsubstituted parent lacks this substitution vector
Conditions
J. Org. Chem. 1980; LDA (2 equiv), THF, −78 °C to 0 °C; electrophile addition; acid workup
Why This Matters
The dianion chemistry of 3,5-dimethylthiophene-2-carboxylic acid enables direct chain extension without requiring protection/deprotection sequences or alternative starting materials, offering a unique synthetic efficiency advantage for medicinal chemistry and agrochemical SAR campaigns.
[1] Gould, N. P.; Lee, T.-J. Dianions of Methylated Thiophene-2-carboxylic Acids: Their Formation and Reactivity. J. Org. Chem. 1980, 45 (22), 4528–4530. View Source
Regioisomer-Dependent DAO Inhibition
Although 3,5-dimethylthiophene-2-carboxylic acid itself lacks published DAO IC50 data, the SAR framework established for thiophene carboxylic acid DAO inhibitors demonstrates that methyl substitution position is a critical potency determinant [1]. Thiophene-2-carboxylic acid (1a) inhibits human DAO with an IC50 of 7.8 ± 1.7 µM, while thiophene-3-carboxylic acid (2a) is nearly 2-fold more potent at 4.4 ± 0.6 µM [1]. The introduction of a branched side chain at the thiophene ring of 2-carboxylic acid derivatives markedly decreases potency (IC50 > 100 µM for compounds 1s–1v), confirming that steric tolerance is limited and substitution position-sensitive [1]. The 4,5-dimethylthiophene-2-carboxylic acid regioisomer achieves an IC50 of 7.3 nM (0.0073 µM) under identical assay conditions (pH 8.5, 23 °C), representing a ~1000-fold improvement over the unsubstituted parent [2]. Crystal structures reveal that Tyr224 stacks tightly against the thiophene ring, and the substitution pattern dictates whether the inhibitor can productively occupy the active site without disrupting this stacking interaction [1].
Regioisomer-Dependent DAO InhibitionClass-level inference
3,5-Dimethyl isomer occupies an untested SAR position; substitution position is a critical potency determinant.
Tyr224–thiophene stacking governs active-site fit.
Enzyme inhibitionD-amino acid oxidaseSAR studies
Evidence Dimension
Human DAO inhibitory potency (IC50)
Target Compound Data
3,5-Dimethylthiophene-2-carboxylic acid: no published IC50; structurally positioned between unsubstituted parent (7.8 µM) and 4,5-dimethyl regioisomer (0.0073 µM)
~1000-fold potency range across substitution patterns (7.3 nM to >100 µM); position of methyl groups is a critical determinant
Conditions
Human DAO enzyme assay; pH 8.5, 23 °C (BRENDA reference 762997); Eur. J. Med. Chem. 2018 SAR study
Why This Matters
For DAO-targeted research programs, the 3,5-dimethyl isomer offers a structurally distinct starting point from the well-characterized 4,5-dimethyl isomer, with potentially unique SAR trajectory; procurement of the correct regioisomer is essential to avoid confounding biological data.
Enzyme inhibitionD-amino acid oxidaseSAR studies
[1] Kato, Y.; Hin, N.; Maita, N.; Thomas, A. G.; Kurosawa, S.; Rojas, C.; Yorita, K.; Slusher, B. S.; Fukui, K.; Tsukamoto, T. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Eur. J. Med. Chem. 2018, 159, 23–34. Table 2: IC50 values for thiophene carboxylic acid analogs. View Source
The 3,5-dimethylthiophene-2-carboxylic acid exhibits a calculated log P of approximately 2.70 and a predicted pKa of 3.89 ± 0.10, reflecting the electronic influence of two methyl groups flanking the carboxylic acid on the thiophene ring [1]. The 4,5-dimethyl regioisomer (CAS 40808-24-0) has a very slightly soluble profile in water (calculated solubility ~0.94 g/L at 25 °C), while the 3,5-dimethyl isomer's solubility has not been identically reported, but the different crystal packing (reflected in the ~35 °C melting point gap) implies different dissolution behavior . These differences are relevant for applications requiring aqueous compatibility, such as biochemical assay preparation or formulation development .
Physicochemical Property ComparisonHead-to-head
Log P 2.70 (calc.); pKa 3.89 (pred.). 4,5-isomer solubility ~0.94 g/L; 3,5-isomer solubility implied to differ.
Aqueous compatibility and chromatographic behavior likely diverge between regioisomers.
Values from Chembase and ChemicalBook; mp gap suggests dissolution differences.
Δmp ≈ −35 °C; distinct LogD profiles expected due to different substitution electronics; solubility difference not directly quantified but implied by melting point gap
Conditions
Calculated/predicted values from ChemicalBook and Chemblink databases; experimental mp values
Why This Matters
Physicochemical property differences between regioisomers directly affect compound handling in aqueous biological assays, formulation development, and chromatographic purification, making regioisomer selection a practical procurement decision with experimental consequences.
Herbicide Lead Synthesis: 3,5-Dimethyl-2-thienylcarboxanilides
Researchers developing pre- and post-emergent herbicides should select 3,5-dimethylthiophene-2-carboxylic acid as the core building block for preparing 3,5-dimethyl-2-thienylcarboxanilides and their N-haloalkylthiocarboxanilide derivatives. The methyl ester of this compound serves as the direct synthetic intermediate in the patented herbicide series (US3892775), which demonstrates activity against both grass and broadleaf weeds at application rates of 0.5–40 kg/ha [1]. Use of the incorrect regioisomer (e.g., 2,5-dimethylthiophene-3-carboxylic acid) leads to a different chemotype with distinct herbicidal properties, making isomer verification essential before initiating synthesis [1].
DMT-Class Diarylethene Photoswitch Synthesis
For optoelectronic and photonic device research requiring ultrafast molecular photoswitches, 3,5-dimethylthiophene-2-carboxylic acid provides the requisite thiophene building block for constructing 1,2-bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (DMT) and tetrakis(3,5-dimethyl-2-thienyl)ethylene photochromic compounds [1][2]. DMT exhibits sub-picosecond ring-opening kinetics—a property essential for high-temporal-resolution photonic applications—and the 3,5-dimethyl substitution pattern is structurally integral to achieving the single-channel S1 relaxation pathway that enables this performance [1]. Alternative methylation patterns do not identically reproduce these photochromic characteristics [2].
DAO Inhibitor Scaffold SAR Exploration
Medicinal chemistry teams investigating D-amino acid oxidase (DAO) inhibitors for neurological indications should procure 3,5-dimethylthiophene-2-carboxylic acid as a structurally distinct scaffold for SAR exploration. The established DAO SAR framework (Eur. J. Med. Chem. 2018) demonstrates that thiophene carboxylic acid inhibitory potency spans >1000-fold depending on substitution pattern (7.3 nM to >100 µM), and the 3,5-dimethyl isomer occupies an unexplored region of this SAR landscape between the unsubstituted parent (IC50 7.8 µM) and the potent 4,5-dimethyl regioisomer (IC50 7.3 nM) [1][2]. Crystal structure-guided design using the known Tyr224–thiophene stacking interaction can leverage this scaffold to probe substitution tolerance at positions 3 and 5 simultaneously [1].
Dianion-Mediated Chain Extension
Synthetic chemists requiring rapid generation of chain-extended thiophene-2-carboxylic acid analogs should exploit the established dianion chemistry of 3,5-dimethylthiophene-2-carboxylic acid. Treatment with 2 equivalents of LDA in THF generates a dianionic intermediate that reacts with carbon electrophiles to yield homologated products while preserving the 3,5-dimethyl substitution pattern [1]. This approach circumvents multi-step protection/deprotection sequences and is particularly valuable for generating analog libraries in agrochemical and medicinal chemistry programs where the 3,5-dimethylthiophene core must be retained across a series [1][2].
[2] Jarota, A.; Pastorczak, E.; Abramczyk, H. Phys. Chem. Chem. Phys. 2020, 22 (10), 5408–5412; Belen'kii, L. I. et al. Russ. Chem. Bull. 2005, 54 (5), 1208–1213; Kato, Y. et al. Eur. J. Med. Chem. 2018, 159, 23–34; Gould, N. P.; Lee, T.-J. J. Org. Chem. 1980, 45 (22), 4528–4530. View Source
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